Welcome to the BenchChem Online Store!
molecular formula C29H24F2N4O7 B8405006 7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-nitrophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid

7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-nitrophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8405006
M. Wt: 578.5 g/mol
InChI Key: BXULJEVEQXVSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06492373B2

Procedure details

To a suspension of the 1-(2-fluoro-4-nitrophenyl)-6-fluoro-7-{4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [example 8] (0.58 g, 1 mmol) in ethanol (20 ml) was hydrogenated overnight in hydrogen in the presence of 10% Pd/C (25 mg) at room temperature. The reaction mixture was filtered and the filtrate was evaporated in vacuo to give a solid, the resulting solid was recrystallized from ethanol to afford 1-(4-amino-2-fluorophenyl)-6-fluoro-7-{4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.28 g, 51%). Mp: 143° C. (dec). 1H NMR (DMSO-d6) δ 2.66 and 3.09 (two m, 8H), 3.85-3.84 (m, 5H), 6.05 (s, 2H), 6.47 (d, 1H, J=7.2), 6.58 (m, 2H), 7.02 (m, 2H), 7.36 (m, 1H), 7.97 (m, 3H), 8.62 (s, 1H), 15.06 (br s, 1H). Anal. Calcd. for C29H26F2N4O5•1.0 H2O: C, 61.48; H, 4.98; N, 9.89. Found: C, 61.81; H, 4.85; N, 9.81.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[C:20]2[C:15](=[CH:16][C:17]([F:38])=[C:18]([N:21]3[CH2:26][CH2:25][N:24]([CH2:27][C:28]([C:30]4[CH:35]=[CH:34][C:33]([O:36][CH3:37])=[CH:32][CH:31]=4)=[O:29])[CH2:23][CH2:22]3)[CH:19]=2)[C:14](=[O:39])[C:13]([C:40]([OH:42])=[O:41])=[CH:12]1>C(O)C.[H][H].[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[C:20]3[C:15](=[CH:16][C:17]([F:38])=[C:18]([N:21]4[CH2:22][CH2:23][N:24]([CH2:27][C:28]([C:30]5[CH:31]=[CH:32][C:33]([O:36][CH3:37])=[CH:34][CH:35]=5)=[O:29])[CH2:25][CH2:26]4)[CH:19]=3)[C:14](=[O:39])[C:13]([C:40]([OH:42])=[O:41])=[CH:12]2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.